乙二胺四乙酸钾铁(III)

描述

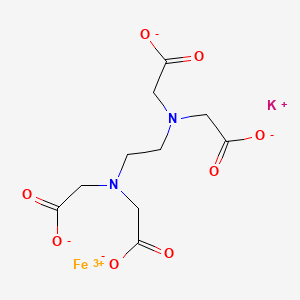

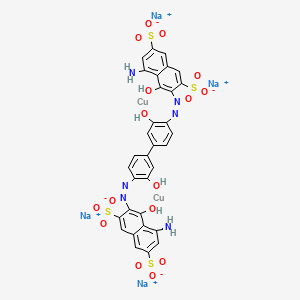

Potassium ferric ethylenediaminetetraacetate is a chemical compound that is a salt of ethylenediaminetetraacetic acid (EDTA) . This white, water-insoluble solid is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . It is used in various scientific research applications due to its exceptional chelating properties, making it ideal for metal ion sequestration and the analysis of heavy metals.

Synthesis Analysis

EDTA is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide . The compound was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid .Chemical Reactions Analysis

EDTA is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . It is thus used to dissolve Fe- and Ca-containing scale as well as to deliver iron ions under conditions where its oxides are insoluble .Physical And Chemical Properties Analysis

EDTA is a white, water-insoluble solid . It has a molar mass of 292.244 g·mol −1 and a density of 0.860 g cm −3 (at 20 °C) . The acidity (pKa) values are 2.0, 2.7, 6.16, 10.26 .科学研究应用

废水处理

含有 +6 氧化态铁的铁酸钾 (K2FeO4) 呈现出一种环保的染色废水净化替代方案。单独使用或与阳离子有机聚合物和/或功率超声结合使用,其应用已证明优于传统的生物活性污泥工艺和臭氧化等三级处理。独特的氧化还原电位和同时产生的铁凝聚物质使铁酸钾能够有效去除废水中的浊度、总悬浮固体和化学需氧量 (COD)。此外,它与有机聚合物的结合实现了显着的脱色,表明在不需要软化水的纺织工艺中再利用的潜力,从而带来了环境和经济效益 (Ciabatti、Tognotti 和 Lombardi,2010)。

植物营养

N,N'-乙烯双[2(邻羟基苯基)]甘氨酸 (EHPG) 的铁配合物(乙二胺四乙酸 (EDTA) 的类似物)已显示出治疗植物缺铁性黄化的希望。该配合物在传统 EDTA 螯合物效果较差的碱性土壤中有效。由于其稳定性和红色,铁-EHPG 配合物在分析化学中也作为铁检测的灵敏试剂具有价值 (Schrøder,1964)。

环境修复

在环境修复的背景下,乙二胺四乙酸 (EDTA) 已被用于增强预磁化 Fe^0/H2O2 工艺,以便在中性 pH 值下去除磺胺二甲嘧啶。EDTA 的存在显着提高了去除效率,证明了该系统在废水处理应用中的潜力 (Pan 等,2020)。

纳米材料合成

乙二胺四乙酸铁钠盐已用于直接合成碱性介质中氧还原反应的 Fe-N-C 催化剂。这种新颖的方法避免了催化剂制备中模板的需要,表明乙二胺四乙酸衍生物在创建高效且环保的催化剂中的效用 (Gokhale 等,2016)。

分析化学

一种新的光谱法测定水溶液中 EDTA 的方法已经开发出来,利用亚硫酸钠还原铁离子形成亚铁氰化钾。该方法允许轻松可靠地测定痕量的 EDTA,突出了其在分析应用和环境监测中的重要性 (Wang、Yu、Kong 和 Hou,2013)。

未来方向

EDTA has been recognized for its usefulness for industrial applications as well as basic study applications such as the chelate titration method . The European Food Safety Authority (EFSA) has established that ferric sodium EDTA is used in food fortification and biofortification procedures used to improve the iron content in staple food crops .

作用机制

Target of Action

Potassium ferric ethylenediaminetetraacetate, also known as Potassium [N,N’-ethylenebis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]ferrate(1-), is a complex compound that primarily targets metal ions in various biological and chemical systems . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

This compound works by forming strong chelates with metal ions, effectively sequestering them and preventing them from participating in chemical reactions . For instance, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of metal ions . By binding to these ions, the compound can inhibit enzymes that require divalent cations as cofactors . It also enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .

Result of Action

The primary result of the action of Potassium ferric ethylenediaminetetraacetate is the removal of metal ions from various systems. This can have a range of effects, depending on the specific ions targeted and the system in which it is applied. For example, in the case of molluscicides, it works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods which is used to carry oxygen .

Action Environment

The action of Potassium ferric ethylenediaminetetraacetate can be influenced by various environmental factors. It is highly toxic to aquatic arthropods and care should be taken in applying it .

属性

IUPAC Name |

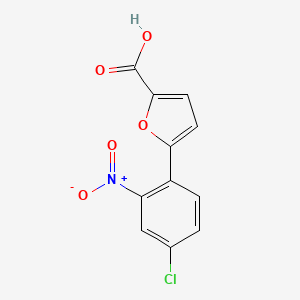

potassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCVYQKZLXHBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeKN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1068988 | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54959-35-2 | |

| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54959-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)